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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)piperazine

Cat. No.: B185958

A Technical Overview of 1-(4-
Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a
crucial building block in the synthesis of a wide array of biologically active compounds.[1][2] Its
structural motif is found in molecules developed as chemokine antagonists, cytotoxic agents,
cholinesterase inhibitors, and kinase inhibitors, highlighting its significance in medicinal
chemistry and drug discovery.[1][2] The piperazine moiety, a privileged scaffold in drug
development, often imparts favorable pharmacokinetic properties to drug candidates.[3]

Physicochemical Properties

The fundamental molecular attributes of 1-(4-Fluorobenzyl)piperazine are summarized below.
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Property Value References
Molecular Formula C11HisFN2 [11[4115]
Molecular Weight 194.25 g/mol [11[415]

CAS Number 70931-28-1 [1114]
Appearance Solid [1]

Melting Point 64 °C [2]

Boiling Point 112-114 °C at 2 mmHg [2]

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like 1-(4-Fluorobenzyl)piperazine can be
achieved through various methods. A simplified one-pot, one-step procedure has been
developed to produce these derivatives in high yield and purity without the need for protecting

groups.[6]

General One-Step Synthesis of Monosubstituted
Piperazines

This protocol outlines a general method for the synthesis of compounds such as 1-(4-
Fluorobenzyl)piperazine hydrochloride.[6] The core principle involves the reaction of an in-
situ formed piperazine-1-ium salt with the corresponding benzyl halide.[6]

Methodology:

o Formation of Piperazine Monohydrochloride: In a reaction vessel, free piperazine is reacted
with piperazine dihydrochloride in a solvent like methanol. This step forms the piperazine
monohydrochloride in situ.[6]

» Alkylation Reaction: The appropriate acyl chloride, in this case, 4-fluorobenzyl chloride, is
added dropwise to a solution containing the piperazine monohydrochloride and a base such
as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).[7]
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e Reaction Conditions: The reaction mixture is stirred at room temperature for a specified
period (e.g., 5 hours).[7]

e Quenching and Extraction: The reaction is quenched with methanol. Water is then added,
and the product is extracted using an organic solvent like dichloromethane.[7]

 Purification: The combined organic phases are dried over anhydrous sodium sulfate. The
solvent is evaporated under reduced pressure, and the final product is purified using a
suitable technique, such as flash chromatography.[7]

The following diagram illustrates the general workflow for the synthesis of 1-(4-
Fluorobenzyl)piperazine derivatives.
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Reaction Setup
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General synthesis workflow for N-acylated derivatives.
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Applications in Drug Discovery

The 1-(4-fluorobenzyl)piperazine scaffold is a key component in the development of various
therapeutic agents.

Tyrosinase Inhibitors

This chemical fragment has been successfully exploited to develop potent tyrosinase inhibitors,
which are valuable as anti-melanogenic agents for treating skin hyperpigmentation disorders.
[8][9] Researchers designed and synthesized a library of compounds incorporating this
fragment, leading to the identification of inhibitors significantly more potent than the reference
compound, kojic acid.[8][9] For instance, one derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-
chloro-2-nitro-phenyl)methanone, was found to be approximately 100-fold more active than
kojic acid and demonstrated anti-melanogenic effects in B16F10 melanoma cells without
significant cytotoxicity.[9]

The logical relationship for its application in developing tyrosinase inhibitors is outlined below.
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Drug discovery workflow for tyrosinase inhibitors.

Other Biological Activities

Beyond tyrosinase inhibition, this piperazine derivative is a precursor for molecules targeting a
range of biological systems, including:

e Anticancer Agents: It is used in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic
activity and inhibitors of EGFR and Aurora A kinases.[1][2]

o Neurotherapeutics: It is a building block for pyrimidine derivatives that act as cholinesterase
and AB-aggregation inhibitors for potential use in Alzheimer's disease, as well as neurokinin-
2 receptor antagonists.[1][2]
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» Antimicrobial Agents: The core structure is found in chlorokojic acid derivatives with
antibacterial and antiviral activities.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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